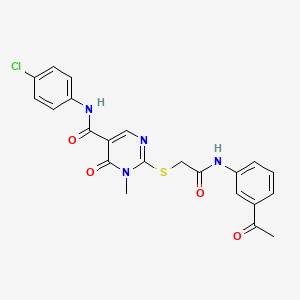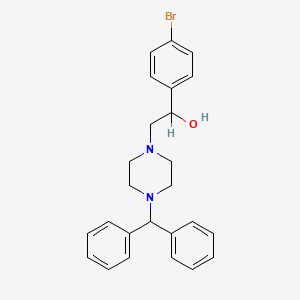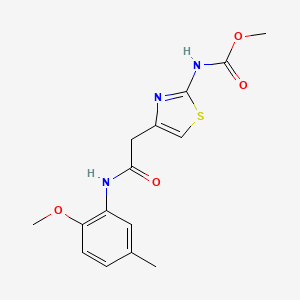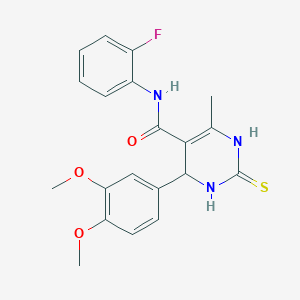![molecular formula C11H7ClF3NO2 B2569866 2-(Chlorométhyl)-5-[3-(trifluorométhoxy)phényl]-1,3-oxazole CAS No. 2248301-08-6](/img/structure/B2569866.png)
2-(Chlorométhyl)-5-[3-(trifluorométhoxy)phényl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethoxyphenyl group
Applications De Recherche Scientifique
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Safety and Hazards
While specific safety and hazard information for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is not available, compounds with similar structures, such as (Trifluoromethoxy)phenyl isocyanate, are considered hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
While specific future directions for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole are not available, macrocycles, which are cyclic compounds comprising 12 atoms or more, are recognized as molecules that can interrogate extended protein interfaces. This suggests potential future directions for research and development of complex molecules .
Mécanisme D'action
Target of Action
The compound “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially interact with various biological targets due to the presence of the trifluoromethoxy phenyl group and the oxazole ring. These groups are often found in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethoxy group in “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially undergo trifluoromethylation of carbon-centered radical intermediates . The oxazole ring might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in radical chemistry .
Analyse Biochimique
Biochemical Properties
The trifluoromethyl group in 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups have been shown to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Metabolic Pathways
The trifluoromethyl group is known to be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and trifluoromethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the chloromethyl group can be added using chloromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole imparts unique properties such as increased lipophilicity and enhanced chemical stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKNAIHNDRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
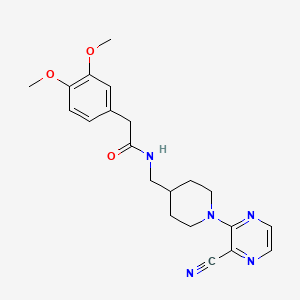
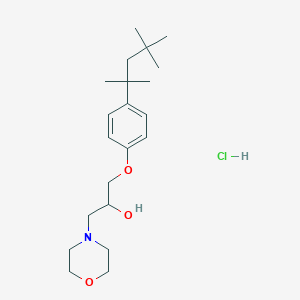
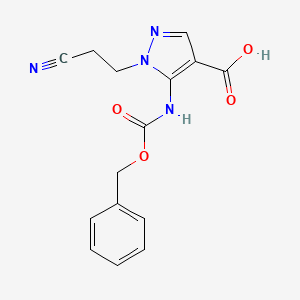
![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2569788.png)
![2,3-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2569792.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2569794.png)
![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)
![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)

